molecular formula C13H7F3N2OS B2353959 2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one CAS No. 1797930-85-8

2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one

Cat. No.: B2353959
CAS No.: 1797930-85-8
M. Wt: 296.27
InChI Key: XYXBYVZEZAEPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and an imidazo[1,5-a]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of thiophene with trifluoroacetic anhydride to introduce the trifluoroacetyl group . This intermediate can then be reacted with imidazo[1,5-a]pyridine derivatives under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit histone deacetylase, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one is unique due to its combination of a trifluoromethyl group, thiophene ring, and imidazo[1,5-a]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-thiophen-2-ylimidazo[1,5-a]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2OS/c14-13(15,16)11(19)10-8-4-1-2-6-18(8)12(17-10)9-5-3-7-20-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXBYVZEZAEPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=CS3)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.